Obeticholic acid

Catalog No.
S537919
CAS No.
459789-99-2
M.F
C26H44O4
M. Wt
420.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obeticholic acid

CAS Number

459789-99-2

Product Name

Obeticholic acid

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-AMGBFIHRSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-ECDCA, 6-ethyl chenodeoxycholic acid, 6-ethyl-3,7-dihydroxycholan-24-oic acid, 6-ethylchenodeoxycholic acid, 6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid, 6alpha-ethyl-chenodeoxycholic acid, 6ECDCA, cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-, DSP-1747, DSP1747, INT 747, INT-747, INT747, obeticholic acid, Ocaliva

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O

Description

The exact mass of the compound Obeticholic acid is 420.32396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics - Deoxycholic Acid - Supplementary Records. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Obeticholic Acid and Farnesoid X Receptor (FXR) Activation

FXR plays a crucial role in regulating bile acid synthesis, transport, and enterohepatic circulation. Obeticholic acid acts as a potent agonist for FXR, meaning it binds and activates the receptor. This activation triggers a cascade of events that can potentially benefit liver health [].

Studies suggest that FXR activation by Obeticholic acid can:

  • Increase bile acid excretion
  • Reduce bile acid synthesis in the liver
  • Improve insulin sensitivity
  • Suppress inflammation [, ]

These effects position Obeticholic acid as a potential therapeutic agent for various liver diseases characterized by bile acid dysregulation, inflammation, and metabolic abnormalities.

Research Applications in Liver Diseases

Current research on Obeticholic acid primarily focuses on its potential benefits in the following liver conditions:

  • Primary Biliary Cholangitis (PBC)

    PBC is an autoimmune disease affecting the bile ducts in the liver. Obeticholic acid has shown efficacy in improving liver function tests and reducing fatigue in patients with PBC [].

  • Nonalcoholic Steatohepatitis (NASH)

    NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis. Obeticholic acid is being investigated for its ability to improve liver function, reduce inflammation, and potentially slow disease progression in NASH patients [].

  • Primary Sclerosing Cholangitis (PSC)

    PSC is a chronic inflammatory disease affecting the bile ducts. Early-stage clinical trials suggest Obeticholic acid might be beneficial in improving symptoms and reducing liver damage in PSC patients [].

Obeticholic acid is a semi-synthetic bile acid analogue derived from chenodeoxycholic acid, which is one of the primary bile acids produced in the human liver. Its chemical structure is characterized as 6α-ethyl-chenodeoxycholic acid, with a molecular formula of C26H44O4C_{26}H_{44}O_{4} and a molar mass of approximately 420.63 g/mol . This compound is primarily used in the treatment of primary biliary cholangitis, an autoimmune disease that affects the bile ducts in the liver, leading to cholestasis and potential liver damage. Obeticholic acid functions as a potent agonist of the farnesoid X receptor, which plays a crucial role in regulating bile acid metabolism and cholesterol levels in the liver .

Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR) [3]. FXR activation regulates bile acid synthesis and transport, promoting bile flow and reducing its accumulation in the liver. This mechanism helps reduce liver damage in PBC patients [1].

Obeticholic acid is generally well-tolerated, but potential side effects include fatigue, pruritus (itching), and diarrhea [1]. It can worsen liver function in some patients, particularly those with advanced cirrhosis [4]. Obeticholic acid is not recommended for pregnant or breastfeeding women due to lack of safety data [6].

Note:

  • Mudaliar, S., Henry, R. R., & Diviani, D. (2016). Obeticholic acid for primary biliary cholangitis. The Cochrane database of systematic reviews, (2), CD011740.
  • Peeters, F., van Erpeckum, R. J., van Gijn, F. E., IJzermans, J. N., & Muller, M. (2015). Obeticholic acid for the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. Liver international, 35(1), 1-10.
Within the body:

  • Conjugation: After absorption in the gastrointestinal tract, obeticholic acid is conjugated with glycine or taurine in the liver. This process enhances its solubility and facilitates its secretion into bile .
  • Deconjugation: In the small intestine, intestinal microbiota can deconjugate obeticholic acid back into its active form, allowing for reabsorption or excretion .
  • Metabolic Pathways: The activation of farnesoid X receptors leads to various downstream effects, including the suppression of cholesterol 7α-hydroxylase activity, which reduces bile acid synthesis and alters lipid metabolism .

Obeticholic acid exhibits significant biological activity through its action on the farnesoid X receptor:

  • FXR Agonism: It selectively binds to and activates farnesoid X receptors in hepatocytes and enterocytes, leading to increased bile flow and reduced hepatic exposure to toxic bile acids .
  • Cholesterol Regulation: By modulating bile acid synthesis and promoting insulin sensitivity, obeticholic acid helps manage cholesterol levels and reduce hepatic triglyceride synthesis .
  • Potential

The synthesis of obeticholic acid involves several key steps:

  • Starting Material: The process begins with chenodeoxycholic acid as the base compound.
  • Alkylation: The introduction of an ethyl group at the 6α position is achieved through specific alkylation reactions.
  • Purification: The final product undergoes purification processes to ensure high purity suitable for pharmaceutical use.

This synthetic pathway was developed by researchers at the University of Perugia, who aimed to enhance the biological activity of natural bile acids by modifying their structure .

Obeticholic acid is primarily utilized in clinical settings for:

  • Primary Biliary Cholangitis: It is FDA-approved for use in adults with this condition who have had an inadequate response to ursodeoxycholic acid or cannot tolerate it .
  • Research on Nonalcoholic Steatohepatitis: Ongoing clinical trials are assessing its potential benefits for patients with nonalcoholic steatohepatitis, although it has not yet received approval for this indication due to safety concerns regarding lipid levels .

Studies investigating drug interactions with obeticholic acid have shown:

  • Cytochrome P450 Enzymes: In vitro studies indicate that obeticholic acid may inhibit certain cytochrome P450 enzymes (e.g., CYP3A4), but clinical data suggest minimal impact at therapeutic doses .
  • Transport Proteins: There is potential for obeticholic acid to inhibit organic anion transporting polypeptides (OATP1B1 and OATP1B3), although the clinical significance remains unclear .

Obeticholic acid shares structural similarities with other bile acids and their derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Chenodeoxycholic AcidNatural Bile AcidMost active physiological ligand for farnesoid X receptor
Ursodeoxycholic AcidNatural Bile AcidUsed to treat gallstones; less effective FXR agonist
Lithocholic AcidNatural Bile AcidMore hydrophobic; associated with toxicity
Dehydrocholic AcidSemi-SyntheticLess potent FXR agonist compared to obeticholic acid
Farnesoid X Receptor AgonistsSynthetic CompoundsVarious analogues being developed for metabolic diseases

Uniqueness of Obeticholic Acid

Obeticholic acid stands out due to its high potency as a farnesoid X receptor agonist—over 100 times more effective than naturally occurring bile acids—making it particularly valuable in managing conditions like primary biliary cholangitis while also being explored for broader applications in metabolic disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

420.32395988 g/mol

Monoisotopic Mass

420.32395988 g/mol

Boiling Point

562.9±25

Heavy Atom Count

30

LogP

5.11

Appearance

White to off-white solid powder

Melting Point

108-110

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0462Z4S4OZ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Obeticholic acid is indicated for the treatment of primary biliary cholangitis in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA. It is also used as a monotherapy in adults with PBC that are unable to tolerate UDCA. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH), and is likely to be approved for this indication in 2020.
FDA Label
Ocaliva is indicated for the treatment of primary biliary cholangitis (also known as primary biliary cirrhosis) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA.
Treatment of biliary atresia, Treatment of primary biliary cirrhosis
Treatment of non-alcoholic steatohepatitis (NASH)

Livertox Summary

Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure.

Drug Classes

Gastrointestinal Agents

Pharmacology

The activation of the FXR by obeticholic acid acts to reduce the synthesis of bile acids, inflammation, and the resulting hepatic fibrosis. This may increase the survival of patients with PBC, but to date, an association between obeticholic acid and survival in PBC has not been established.[A192786,L12633]

ATC Code

A05AA04
A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA04 - Obeticholic acid

Mechanism of Action

Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

459789-99-2

Absorption Distribution and Excretion

Obeticholic acid is absorbed in the gastrointestinal tract. The Cmax of obeticholic acid occurs at approximately 1.5 hours after an oral dose and ranges from 28.8-53.7 ng/mL at doses of 5-10mg. The median Tmax for both the conjugates of obeticholic acid is about 10 hours. One product monograph reports a Tmax of 4.5h for both 5 and 10mg doses. The AUC ranged from 236.6-568.1 ng/h/mL with 5mg to 10 mg doses.
About 87% of an orally administered dose is accounted for in the feces. Less than 3% of the dose can be recovered in the urine.
The volume of distribution of obeticholic acid is 618 L.
Clearance information for obeticholic acid is not readily available in the literature.

Metabolism Metabolites

The metabolism of obeticholic acid occurs in the liver. Obeticholic acid is conjugated with glycine or taurine, followed by secretion into bile. The conjugates are then absorbed in the small intestine and then re-enter the liver via enterohepatic circulation. The intestinal microbiota in the ileum converts conjugated obeticholic acid in a deconjugated form that may be either reabsorbed or eliminated. Glycine conjugates account for 13.8% of the metabolites and taurine conjugates account for 12.3%. Another metabolite, 3-glucuronide, may also be formed, but displays little pharmacological activity.

Wikipedia

Obeticholic_acid
Afoxolane

FDA Medication Guides

Ocaliva
Obeticholic Acid
TABLET;ORAL
INTERCEPT PHARMS INC
05/26/2021

Biological Half Life

The biological half-life of obeticholic acid is reported to be 24 hours.

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548806/ PubMed PMID: 31644113.
2: Fiorucci S, Di Giorgio C, Distrutti E. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders. Handb Exp Pharmacol. 2019;256:283-295. doi: 10.1007/164_2019_227. Review. PubMed PMID: 31201552.
3: Patient Group Input Submissions: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534960/ PubMed PMID: 30525352.
4: Pharmacoeconomic Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534952/ PubMed PMID: 30525351.
5: CADTH Canadian Drug Expert Committee Recommendation: Obeticholic Acid (Ocaliva — Intercept Pharmaceuticals Canada): Indication: Primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534959/ PubMed PMID: 30525350.
6: Clinical Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharmaceuticals Canada, Inc.): Indication: For the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534942/ PubMed PMID: 30525349.
7: Abenavoli L, Falalyeyeva T, Boccuto L, Tsyryuk O, Kobyliak N. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease. Pharmaceuticals (Basel). 2018 Oct 11;11(4). pii: E104. doi: 10.3390/ph11040104. Review. PubMed PMID: 30314377; PubMed Central PMCID: PMC6315965.
8: Hvas CL, Ott P, Paine P, Lal S, Jørgensen SP, Dahlerup JF. Obeticholic acid for severe bile acid diarrhea with intestinal failure: A case report and review of the literature. World J Gastroenterol. 2018 Jun 7;24(21):2320-2326. doi: 10.3748/wjg.v24.i21.2320. Review. PubMed PMID: 29881241; PubMed Central PMCID: PMC5989246.
9: Gitto S, Guarneri V, Sartini A, Andreone P. The use of obeticholic acid for the management of non-viral liver disease: current clinical practice and future perspectives. Expert Rev Gastroenterol Hepatol. 2018 Feb;12(2):165-171. doi: 10.1080/17474124.2018.1399060. Epub 2017 Nov 3. Review. PubMed PMID: 29082798.
10: Jhaveri MA, Kowdley KV. New developments in the treatment of primary biliary cholangitis - role of obeticholic acid. Ther Clin Risk Manag. 2017 Aug 21;13:1053-1060. doi: 10.2147/TCRM.S113052. eCollection 2017. Review. PubMed PMID: 28860789; PubMed Central PMCID: PMC5572954.
11: Bowlus CL. Obeticholic acid for the treatment of primary biliary cholangitis in adult patients: clinical utility and patient selection. Hepat Med. 2016 Sep 1;8:89-95. doi: 10.2147/HMER.S91709. eCollection 2016. Review. PubMed PMID: 27621676; PubMed Central PMCID: PMC5012622.
12: Ali AH, Lindor KD. Obeticholic acid for the treatment of primary biliary cholangitis. Expert Opin Pharmacother. 2016 Sep;17(13):1809-15. doi: 10.1080/14656566.2016.1218471. Epub 2016 Aug 9. Review. PubMed PMID: 27468093.
13: Markham A, Keam SJ. Obeticholic Acid: First Global Approval. Drugs. 2016 Aug;76(12):1221-6. doi: 10.1007/s40265-016-0616-x. Review. PubMed PMID: 27406083.
14: Trivedi PJ, Hirschfield GM, Gershwin ME. Obeticholic acid for the treatment of primary biliary cirrhosis. Expert Rev Clin Pharmacol. 2016;9(1):13-26. doi: 10.1586/17512433.2015.1092381. Epub 2015 Nov 7. Review. PubMed PMID: 26549695.
15: Arrese M, Cabrera D, Barrera F. Obeticholic acid: expanding the therapeutic landscape of NASH. Ann Hepatol. 2015 May-Jun;14(3):430-2. Review. PubMed PMID: 25864227.
16: Silveira MG, Lindor KD. Obeticholic acid and budesonide for the treatment of primary biliary cirrhosis. Expert Opin Pharmacother. 2014 Feb;15(3):365-72. doi: 10.1517/14656566.2014.873404. Epub 2014 Jan 2. Review. PubMed PMID: 24382005.

Explore Compound Types